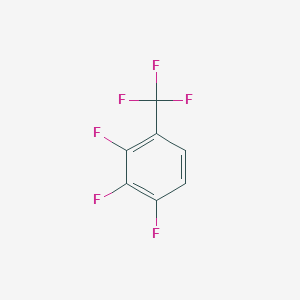

2,3,4-Trifluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trifluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOHHPPNYVMWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370086 | |

| Record name | 2,3,4-Trifluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-01-1 | |

| Record name | 2,3,4-Trifluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trifluorobenzotrifluoride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzotrifluorides

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The benzotrifluoride moiety, in particular, serves as a critical building block, imparting unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on a specific, less-common isomer, 2,3,4-Trifluorobenzotrifluoride, providing a comprehensive overview of its properties, synthesis, and potential applications. Understanding the nuanced effects of its trifluorinated substitution pattern is paramount for researchers aiming to leverage its distinct characteristics in novel molecular architectures.

Core Properties of this compound

CAS Number: 393-01-1[1] Molecular Formula: C₇H₂F₆[1] Synonyms: 1,2,3-Trifluoro-4-(trifluoromethyl)benzene[1]

The arrangement of three contiguous fluorine atoms on the aromatic ring, ortho, meta, and para to the trifluoromethyl group, creates a unique electronic and steric environment. This substitution pattern significantly influences the molecule's reactivity and physical properties compared to other isomers.

Physicochemical Data

| Property | Value for this compound | Comparative Data for Isomers |

| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol (for all isomers) |

| Boiling Point | 147.23 °C[2] | 2,3,5-Trifluorobenzotrifluoride: 107.0 °C (Predicted)[3] |

| Melting Point | Not available | 2-Fluorobenzotrifluoride: -49 °C[4] |

| Density | Not available | 2-Fluorobenzotrifluoride: 1.293 g/mL at 25 °C[4] |

| Refractive Index | 1.383-1.385 | 2-Fluorobenzotrifluoride: 1.406 at 20 °C[4] |

| Appearance | Clear colorless to pale yellow liquid[5] | - |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of polyfluorinated benzotrifluorides often involves multi-step pathways, leveraging halogen exchange reactions or the introduction of the trifluoromethyl group onto a pre-fluorinated aromatic ring. While a specific, documented synthesis for this compound is not widely published, a plausible synthetic strategy can be extrapolated from established methodologies for related compounds.

A common approach involves the fluorination of a corresponding chlorinated precursor. For instance, the synthesis could potentially start from a dichlorofluorotoluene derivative, followed by a halogen exchange (Halex) reaction to introduce the remaining fluorine atoms, and finally, the conversion of a trichloromethyl group to a trifluoromethyl group using a fluorinating agent like HF or SbF₃.

Another viable route, illustrated below, involves the diazotization of a corresponding aniline, followed by a Schiemann reaction to introduce a fluorine atom. This approach offers regiochemical control, which is crucial for the synthesis of a specific isomer like this compound.

Caption: A conceptual synthetic workflow for this compound.

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl group and the fluorine atoms on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the fluorine and trifluoromethyl substituents. The precise regioselectivity of SₙAr reactions will be dictated by the relative activating and directing effects of the substituents.

Applications in Drug Discovery and Development

The introduction of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in drug design.

The trifluoromethyl group is a bioisostere for various functional groups and can block metabolic hotspots. The adjacent fluorine atoms can further shield the molecule from metabolic attack and fine-tune its electronic properties, influencing its binding to target proteins. For example, in kinase inhibitors, the fluorinated phenyl ring can engage in specific interactions with the protein backbone or form favorable halogen bonds.

Caption: Role of the this compound moiety in drug-target interactions.

The unique electronic signature of the 2,3,4-trifluorophenyl group can also be utilized to modulate the acidity or basicity of nearby functional groups, which is a critical parameter for optimizing the pharmacokinetic profile of a drug candidate.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit specialized, building block for the synthesis of advanced materials and novel therapeutic agents. Its distinct substitution pattern offers a unique set of physicochemical properties that can be strategically employed to overcome common challenges in drug discovery and development. As the demand for more sophisticated and effective pharmaceuticals continues to grow, a deeper understanding of the structure-property relationships of such highly fluorinated scaffolds will be indispensable for the next generation of chemical innovation.

References

-

PubChem. 1,2,3-Trifluoro-4-(trifluoromethyl)benzene. Available at: [Link].

-

PubChem. (Trifluoromethyl)benzene. Available at: [Link].

Sources

- 1. 1,2,3-Trifluoro-4-(trifluoromethyl)benzene | C7H2F6 | CID 2734025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,3,5-TRIFLUOROBENZOTRIFLUORIDE CAS#: 392-91-6 [m.chemicalbook.com]

- 4. 2-Fluorobenzotrifluoride CAS#: 392-85-8 [m.chemicalbook.com]

- 5. 393-01-1 | CAS DataBase [m.chemicalbook.com]

physicochemical properties of 1,2,3-trifluoro-4-(trifluoromethyl)benzene

An In-depth Technical Guide to 1,2,3-Trifluoro-4-(Trifluoromethyl)benzene: Properties, Reactivity, and Applications for Advanced Research

Introduction: Unveiling a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly alter physicochemical and biological properties.[1] This guide focuses on 1,2,3-trifluoro-4-(trifluoromethyl)benzene (CAS No. 393-01-1), a highly functionalized aromatic building block. Its unique substitution pattern—a dense arrangement of electron-withdrawing groups—creates a specialized platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound's core properties, reactivity profile, and practical applications. This document moves beyond a simple data sheet, offering insights into the causality behind its chemical behavior and providing a framework for its effective utilization in a laboratory setting.

Section 1: Core Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical is a thorough understanding of its intrinsic properties. These characteristics not only govern its handling and storage but also predict its behavior in reaction media and biological systems.

Identification and Physical Properties

The key identifiers and computed physical properties for 1,2,3-trifluoro-4-(trifluoromethyl)benzene are summarized below. It is important to note that while extensive experimental data for this specific isomer is limited in publicly available literature, properties can be estimated based on related structures and computational models.

| Property | Value | Source |

| IUPAC Name | 1,2,3-trifluoro-4-(trifluoromethyl)benzene | [2] |

| Synonyms | 2,3,4-Trifluorobenzotrifluoride | [3] |

| CAS Number | 393-01-1 | [2][3] |

| Molecular Formula | C7H2F6 | [2][3] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| SMILES | FC1=C(F)C(F)=C(C=C1)C(F)(F)F | [2] |

| InChIKey | KJOHHPPNYVMWRE-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. Below are the expected spectral characteristics for this molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be complex due to fluorine-proton coupling. The two aromatic protons will appear as distinct multiplets, with coupling constants (J-values) influenced by the adjacent fluorine atoms and the more distant trifluoromethyl group.

-

¹⁹F NMR : The fluorine NMR will be the most informative spectrum. It should display four distinct signals: one for the -CF3 group (likely a singlet or a narrowly split multiplet due to coupling with aromatic protons) and three separate signals for the aromatic fluorine atoms. The splitting patterns of the aromatic fluorines will be intricate due to mutual (F-F) and proton (F-H) coupling, providing definitive structural confirmation.

-

¹³C NMR : The carbon NMR spectrum will show seven distinct signals for the aromatic carbons, each split by the attached fluorine atoms (C-F coupling). The carbon of the -CF3 group will appear as a characteristic quartet due to coupling with the three attached fluorine atoms.[4][5]

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI-MS) would show a strong molecular ion (M+) peak at m/z 200.[3] Key fragmentation patterns would likely involve the loss of fluorine (F•) or the trifluoromethyl group (•CF3), leading to fragments at m/z 181 and 131, respectively.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will be dominated by strong absorption bands characteristic of C-F bonds, typically in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ range.[3]

-

Section 2: Synthesis and Reactivity Insights

The utility of a building block is defined by its synthesis and its reactivity. The electronic nature of 1,2,3-trifluoro-4-(trifluoromethyl)benzene dictates a reactivity profile that is distinct from non-fluorinated benzene derivatives.

Synthetic Pathways

The synthesis of polyfluorinated aromatic compounds often involves multi-step sequences. While a specific, published route for 1,2,3-trifluoro-4-(trifluoromethyl)benzene was not found in the initial search, a plausible approach could involve the fluorination of a pre-functionalized benzene ring. For instance, a common strategy is the use of diazotization followed by a Schiemann reaction on a corresponding aniline precursor, or halogen-exchange (Halex) reactions on chlorinated precursors.[6][7]

Caption: Conceptual synthetic route to polyfluorinated benzenes.

The Science of Reactivity: An Electron-Deficient Core

The defining feature of 1,2,3-trifluoro-4-(trifluoromethyl)benzene is its severely electron-deficient aromatic ring. Both the fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing through inductive effects (-I effect). This has two major consequences for its reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS) : Classic EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation are extremely difficult with this substrate.[8] The electron-poor nature of the ring repels incoming electrophiles, requiring exceptionally harsh reaction conditions that are often impractical.

-

Activation towards Nucleophilic Aromatic Substitution (SNA_r) : The strong inductive pull of the fluoro and trifluoromethyl substituents makes the ring carbons highly electrophilic and thus susceptible to attack by nucleophiles.[8] Fluorine atoms, particularly those positioned para or ortho to other activating groups, can be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols). This is the dominant and most synthetically useful mode of reactivity for this class of compounds.

Caption: Electronic effects governing the reactivity of the title compound.

Section 3: Applications in Drug Discovery and Advanced Materials

The unique properties imparted by the trifluoromethyl group make it a "privileged" moiety in medicinal chemistry.[9][10] Its incorporation into drug candidates often leads to significant improvements in their pharmacokinetic and pharmacodynamic profiles.

The Role of the -CF3 Group in Drug Design

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can block metabolic hotspots on an aromatic ring, increasing the drug's half-life and bioavailability.

-

Lipophilicity : The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[9]

-

Receptor Binding : The high electronegativity of the -CF3 group can alter the electronic profile of a molecule, enabling it to form favorable interactions (e.g., dipole-dipole) with amino acid residues in a protein's binding pocket.

-

Bioisosterism : The -CF3 group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of a molecule's size, shape, and electronic properties.[9]

The specific 1,2,3-trifluoro substitution pattern of the title compound further deactivates the aromatic ring metabolically and provides multiple sites for subsequent functionalization via S_NAr, making it a versatile platform for building complex molecular architectures.

A Versatile Intermediate

Beyond pharmaceuticals, polyfluorinated benzenes are precursors to a range of advanced materials, including:

-

Polymers : Used to synthesize fluorinated polymers with high thermal stability, chemical resistance, and unique optical properties.[11]

-

Liquid Crystals : The polarity and rigidity of the fluorinated core can be exploited in the design of liquid crystal displays.

-

Agrochemicals : The metabolic stability and altered bioavailability conferred by fluorine are also highly desirable in the development of modern pesticides and herbicides.[12]

Section 4: Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution

To provide a practical context, this section outlines a representative, self-validating protocol for a nucleophilic aromatic substitution (S_NAr) reaction. This is a foundational experiment for any researcher working with this class of compounds. The protocol describes the displacement of a fluorine atom by a methoxide nucleophile.

Objective: Synthesize 1-methoxy-2,3-difluoro-4-(trifluoromethyl)benzene from 1,2,3-trifluoro-4-(trifluoromethyl)benzene.

Causality: The fluorine at the 2-position is arguably the most activated towards substitution due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the para trifluoromethyl group, which can stabilize the negative charge in the Meisenheimer intermediate.

Materials:

-

1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Inert Atmosphere Setup : Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent the reaction of the strong nucleophile with atmospheric moisture.

-

Reagent Addition : Dissolve 1,2,3-trifluoro-4-(trifluoromethyl)benzene in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Nucleophile Introduction : Add sodium methoxide portion-wise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Aqueous Workup : Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl. This neutralizes the excess sodium methoxide.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic product will preferentially move into the ether layer.

-

Washing : Wash the combined organic layers with water and then brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired methoxy-substituted product.

Caption: Step-by-step workflow for a typical S_NAr reaction.

Conclusion

1,2,3-Trifluoro-4-(trifluoromethyl)benzene is more than just another fluorinated molecule; it is a highly activated and versatile platform for chemical innovation. Its defining characteristic—an electron-deficient aromatic core—renders it inert to electrophilic attack but primed for nucleophilic substitution. This predictable reactivity, combined with the powerful influence of the trifluoromethyl group on biological and material properties, makes it an invaluable building block for scientists in drug discovery, agrochemistry, and materials science. A thorough understanding of its physicochemical properties and reactivity is the key to unlocking its full potential in the development of next-generation technologies.

References

-

Matrix Fine Chemicals. 1,2,3-TRIFLUORO-4-(TRIFLUOROMETHYL)BENZENE. [Link][2]

-

Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link][8]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734025, 1,2,3-Trifluoro-4-(trifluoromethyl)benzene. [Link][3]

-

Berrino, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link][9][13]

-

Theato, P., et al. (2012). Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes). Polymer Chemistry. [Link][11]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7368, (Trifluoromethyl)benzene. [Link][14]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link][10]

-

Martí, J., et al. (2000). Reaction of Organometallic Compounds with Polyfluorinated Benzene Derivatives. Synthetic Communications. [Link][15]

-

O'Hagan, D. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link][16]

-

Beilstein Journals. (2013). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link][4]

-

American Chemical Society. (2016). Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Esters. [Link][5]

-

Talukdar, A., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link][1]

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link][17]

-

Patsnap. Synthesis method of 1,2,4-trifluoro benzene. [6]

-

Google Patents. Synthetic method of 1,2, 4-trifluorobenzene. [7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,3-TRIFLUORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 393-01-1 [matrix-fine-chemicals.com]

- 3. 1,2,3-Trifluoro-4-(trifluoromethyl)benzene | C7H2F6 | CID 2734025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis method of 1,2,4-trifluoro benzene - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 8. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 14. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,4-Trifluorobenzotrifluoride

This guide provides an in-depth exploration of the synthesis and characterization of 2,3,4-Trifluorobenzotrifluoride, a compound of interest for researchers, scientists, and professionals in drug development. Given its potential utility in the synthesis of novel therapeutic agents and advanced materials, a thorough understanding of its preparation and analytical validation is paramount. This document offers a proposed synthetic pathway, grounded in established chemical principles, and a predictive analysis of its characterization, designed to empower researchers in their scientific endeavors.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[3][4] The trifluoromethyl (-CF₃) group, in particular, is a widely employed moiety in medicinal chemistry due to its ability to enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[5]

This compound represents a unique scaffold, combining the electronic effects of three vicinal fluorine atoms with the lipophilic and metabolically robust trifluoromethyl group. This substitution pattern is anticipated to impart distinct properties, making it a valuable building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a proposed synthetic route and the analytical techniques required to validate the structure and purity of this promising, yet not widely documented, compound.

Proposed Synthetic Strategy for this compound

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3,4-Trifluorobenzotrichloride

Rationale: The initial step involves the conversion of the carboxylic acid functionality of 2,3,4-trifluorobenzoic acid into a trichloromethyl group. This transformation is a critical precursor to the final fluorination step. The use of phosphorus pentachloride (PCl₅) is a well-established method for this conversion, proceeding through the initial formation of the acyl chloride, which is then further chlorinated.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagent Addition: Charge the flask with 2,3,4-trifluorobenzoic acid (1.0 eq). Under a blanket of inert gas (e.g., nitrogen or argon), add phosphorus pentachloride (PCl₅) (3.0 eq) portion-wise.

-

Reaction Conditions: The reaction is typically exothermic. Once the initial reaction subsides, gently heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases.

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice-water. The product will separate as an oil. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2,3,4-trifluorobenzotrichloride can be purified by vacuum distillation.

Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by the cessation of HCl gas evolution. The purification by vacuum distillation ensures the removal of any non-volatile impurities.

Step 2: Synthesis of this compound via Swarts Reaction

Rationale: The Swarts reaction is a classic and effective method for the synthesis of organofluorine compounds, particularly for converting trichloromethyl groups to trifluoromethyl groups.[6][7][8] The reaction typically employs antimony trifluoride (SbF₃) as the fluorinating agent, often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance the reactivity.[8]

Experimental Protocol:

-

Reaction Setup: In a fume hood, set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. The apparatus should be thoroughly dried to prevent the hydrolysis of the reagents.

-

Reagent Addition: Charge the reaction flask with 2,3,4-trifluorobenzotrichloride (1.0 eq) and antimony trifluoride (SbF₃) (1.5-2.0 eq). Add a catalytic amount of antimony pentachloride (SbCl₅) (0.05-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture gently with stirring. The product, this compound, has a lower boiling point than the starting material and will distill as it is formed. The reaction temperature should be carefully controlled to ensure a steady distillation rate.

-

Work-up and Isolation: Collect the distillate, which is the crude product. Wash the distillate with dilute hydrochloric acid to remove any residual antimony salts, followed by a wash with water, a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. The final product can be purified by fractional distillation to obtain a high degree of purity.

Trustworthiness: The progress of this reaction is monitored by the distillation of the lower-boiling product. The multi-step washing procedure ensures the removal of inorganic impurities, and the final fractional distillation provides a highly purified product.

Characterization of this compound

As this compound is not a widely characterized compound, the following section provides a predictive analysis of its expected spectroscopic data based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally similar compounds.

Diagram of the General Characterization Workflow

Sources

- 1. US4990661A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,4-Trifluorobenzyl bromide 97 157911-55-2 [sigmaaldrich.com]

- 4. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]

- 6. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 7. byjus.com [byjus.com]

- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3,4-Trifluorobenzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them invaluable scaffolds. 2,3,4-Trifluorobenzotrifluoride (C₇H₂F₆) is a key exemplar, presenting a fascinating case for structural elucidation due to its dense arrangement of fluorine substituents. Understanding its precise three-dimensional structure and electronic landscape is not merely an academic exercise; it is fundamental to predicting its reactivity, intermolecular interactions, and suitability for advanced applications.

This guide provides an in-depth technical analysis of the core spectroscopic techniques required to unambiguously characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, my focus extends beyond the raw data, delving into the causality behind the spectral features and the logic underpinning the experimental design. This document is structured to serve as a practical, field-proven manual for researchers navigating the complexities of polysubstituted fluorochemicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Fluorine-Rich Environment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For this compound, with its six fluorine atoms and only two protons, ¹⁹F and ¹³C NMR are exceptionally informative, while ¹H NMR serves a confirmatory role.

¹⁹F NMR: The Most Revealing Spectrum

The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1] The wide chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, provides excellent signal dispersion, making it possible to resolve signals from fluorine atoms in very similar electronic environments.[2][3]

Expertise & Causality: The ¹⁹F NMR spectrum of this compound is predicted to show four distinct resonances: one for the -CF₃ group and one for each of the three non-equivalent aromatic fluorines (F-2, F-3, and F-4).

-

-CF₃ Group: This signal is expected to appear in the upfield region, typically between -60 and -65 ppm relative to CFCl₃.[4] The electron-withdrawing nature of the aromatic ring deshields these fluorine nuclei compared to aliphatic CF₃ groups. This signal will appear as a triplet due to coupling with the two neighboring aromatic protons (H-5 and H-6 are chemically equivalent in a first-order approximation, but coupling to the fluorine substituents will make them magnetically non-equivalent). More accurately, it will be a complex multiplet due to smaller, long-range couplings to the aromatic fluorines.

-

Aromatic Fluorines (Ar-F): These signals will appear further downfield, in the characteristic range for aryl fluorides (-90 to -150 ppm).[4] The precise chemical shifts are dictated by the electronic effects of the neighboring substituents. The F-3 nucleus, flanked by two other fluorine atoms, is expected to be the most deshielded (furthest downfield). The F-2 and F-4 nuclei will have distinct shifts due to their proximity to the -CF₃ group and the different coupling partners.

The true power of ¹⁹F NMR lies in the spin-spin coupling patterns. Long-range ¹⁹F-¹⁹F coupling is common and provides through-bond connectivity information.[2] We anticipate complex multiplets for each aromatic fluorine signal due to:

-

Ortho coupling (³JF-F): Between F-2 and F-3; F-3 and F-4. Typically the largest coupling constant (around 20 Hz).

-

Meta coupling (⁴JF-F): Between F-2 and F-4. Typically smaller (0-7 Hz).

-

Five-bond coupling (⁵JF-Ar-CF₃): Between the aromatic fluorines and the -CF₃ group fluorines. These are generally the smallest couplings.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling. For this molecule, however, the key information comes from the C-F couplings.

Expertise & Causality: Seven distinct carbon signals are expected. Each signal for a fluorine-bearing carbon will be split into a doublet due to one-bond C-F coupling (¹JC-F), which is typically very large (240-260 Hz). Carbons not directly attached to fluorine will exhibit smaller two-bond (²JC-F) or three-bond (³JC-F) couplings, appearing as triplets, doublets of doublets, or more complex multiplets.

-

C-1 (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three attached fluorine atoms (¹JC-F ≈ 270-280 Hz). Its chemical shift will be around 120-125 ppm.[5]

-

C-2, C-3, C-4: These carbons will show very large one-bond C-F couplings and will appear downfield due to the direct attachment of the electronegative fluorine atoms.

-

C-5, C-6: These carbons are coupled to neighboring fluorines and will appear as complex multiplets.

-

C-ipso (attached to -CF₃): This quaternary carbon will also show coupling to the fluorines of the -CF₃ group (²JC-F) and the adjacent aromatic fluorine (F-2).

¹H NMR: A Simple Confirmation

The ¹H NMR spectrum is expected to be the simplest, showing signals only for the two aromatic protons at the C-5 and C-6 positions. These two protons are in different electronic environments and will thus have different chemical shifts, likely appearing as two distinct multiplets in the aromatic region (7.0-8.0 ppm). The complexity of the multiplets arises from:

-

Ortho H-H coupling (³JH-H): Between H-5 and H-6.

-

H-F coupling: Coupling to the aromatic fluorines (F-4, F-3, F-2) and potentially a very small long-range coupling to the -CF₃ group.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

| ¹⁹F | |||

| -CF ₃ | -60 to -65 | complex multiplet | ⁵JF-F to Ar-F |

| F -2 | -110 to -140 | ddd (doublet of doublets of doublets) | ³JF2-F3, ⁴JF2-F4, ⁵JF-CF₃ |

| F -3 | -120 to -150 | ddd | ³JF3-F2, ³JF3-F4, ⁵JF-CF₃ |

| F -4 | -110 to -140 | ddd | ³JF4-F3, ⁴JF4-F2, ⁴JF4-H5 |

| ¹³C | |||

| C -1 | ~123 (quartet, ²JC-F) | q | ¹JC-F |

| C -2 | ~140-150 (large ¹JC-F) | d | ¹JC-F, ²JC-F, ³JC-F |

| C -3 | ~145-155 (large ¹JC-F) | d | ¹JC-F, ²JC-F |

| C -4 | ~140-150 (large ¹JC-F) | d | ¹JC-F, ²JC-F, ³JC-F |

| C -5 | ~115-125 | m | JC-F, JC-H |

| C -6 | ~125-135 | m | JC-F, JC-H |

| ¹H | |||

| H -5 | ~7.2-7.6 | dm (doublet of multiplets) | ³JH5-H6, JH-F |

| H -6 | ~7.4-7.8 | dm (doublet of multiplets) | ³JH5-H6, JH-F |

Note: Chemical shifts are referenced to CFCl₃ (¹⁹F) and TMS (¹H, ¹³C). Multiplicity abbreviations: d=doublet, q=quartet, m=multiplet.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures high-quality, reproducible data by using a standard internal reference and appropriate acquisition parameters for fluorinated compounds.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard single-pulse experiment. Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is typically sufficient.

-

Set a spectral width large enough to encompass all expected signals (e.g., 250 ppm).

-

-

¹³C{¹H} NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low sensitivity of ¹³C and C-F coupling. A relaxation delay (d1) of 2 seconds is a good starting point.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift axis using the internal standard.

Visualization: NMR Coupling Pathway

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling pathways in this compound.

Infrared (IR) Spectroscopy: The Molecular Vibration Fingerprint

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing a valuable "fingerprint" of the molecule's composition.[6]

Expertise & Causality: The IR spectrum of this compound will be dominated by absorptions from the C-F bonds and the substituted aromatic ring.

-

C-F Stretching Vibrations: These are typically very strong and sharp absorptions.

-

-CF₃ Group: The trifluoromethyl group gives rise to intense, characteristic absorption bands in the 1350-1120 cm⁻¹ region.[7] The symmetric and asymmetric stretching modes are often distinguishable.

-

Aromatic C-F: The stretching vibration for C-F bonds on an aromatic ring occurs in the 1270-1120 cm⁻¹ range. These will likely overlap with the -CF₃ signals, creating a complex and intense absorption pattern in this region.

-

-

Aromatic Ring Vibrations:

-

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring typically results in several bands in the 1620-1450 cm⁻¹ region.[6] The substitution pattern affects the exact position and intensity of these peaks.

-

C-H Stretching: The aromatic C-H stretching vibrations for the H-5 and H-6 protons will appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

-

Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-C-C bending, C-F bending, and C-H out-of-plane bending modes, that are unique to the overall molecular structure.[8]

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620-1450 | Aromatic C=C Ring Stretch | Medium |

| 1350-1120 | C-F Stretch (from -CF₃ and Ar-F) | Very Strong, Complex |

| < 1000 | Fingerprint Region (Bending Modes) | Medium-Strong, Complex |

Experimental Protocol: FT-IR Data Acquisition

Trustworthiness: This protocol describes the Attenuated Total Reflectance (ATR) technique, a modern, reliable method that requires minimal sample preparation and yields high-quality spectra for liquids.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected. Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is automatically converted to a spectrum via Fourier Transform. Perform an ATR correction if necessary. Label the significant peaks.

Visualization: IR Spectroscopy Workflow

Caption: Standard workflow for acquiring an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.[9]

Expertise & Causality: For this compound (Molecular Weight: ~216.05 g/mol ), Electron Ionization (EI) is a common method. EI is a hard ionization technique that generates a molecular ion (M⁺˙) and numerous fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 216. Its presence confirms the molecular weight of the compound. Due to the natural abundance of ¹³C, a small M+1 peak (at m/z 217) with an intensity of approximately 7.7% relative to the M⁺˙ peak is expected.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting cations and neutral radicals. For this molecule, the C-F bonds are strong, but the C-C bond between the ring and the -CF₃ group is a likely point of cleavage.

-

Loss of F ([M-19]⁺): Loss of a single fluorine atom from either the ring or the -CF₃ group would result in a fragment at m/z 197. This is a common fragmentation pathway for fluorinated compounds.[10]

-

Loss of CF₃ ([M-69]⁺): Cleavage of the C-C bond to lose a trifluoromethyl radical (•CF₃) is a highly probable pathway. This would yield a stable trifluorophenyl cation at m/z 147.

-

Formation of CF₃⁺: The trifluoromethyl cation itself is relatively stable and may be observed as a prominent peak at m/z 69.

-

Other Fragments: Further fragmentation of the m/z 147 ion by sequential loss of F or difluorocarbene (:CF₂) could lead to smaller fragments.

-

Summary of Predicted Mass Spectrum Fragments (EI)

| m/z | Proposed Fragment | Notes |

| 216 | [C₇H₂F₆]⁺˙ | Molecular Ion (M⁺˙) |

| 197 | [C₇H₂F₅]⁺ | Loss of F radical |

| 147 | [C₆H₂F₃]⁺ | Loss of •CF₃ radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocol: GC-MS Data Acquisition

Trustworthiness: This protocol combines Gas Chromatography (for separation) with Mass Spectrometry (for detection), a robust and standard method for the analysis of volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is suitable.

-

GC Method:

-

Set the injector temperature to 250°C.

-

Use a temperature program for the oven, e.g., hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Set the ion source temperature to ~230°C.

-

Use a standard EI energy of 70 eV.

-

Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Dungan, C.H., & Van Wazer, J.R. (1970). Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved from [Link]

-

Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]

-

University of Ottawa. (n.d.). Fluorine NMR. uOttawa NMR Facility. [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

McLafferty, F.W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for "General information. NMR spectra were obtained...". [Link]

-

Smith, E., & Dent, G. (2005). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons. [Link]

-

Kagramanov, N.D. (2020). Three series ions of perfluorotributylamine mass-spectrum (PFTBA). Fluorine Notes, 130, 1-2. [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Pavia, D. L. (2013). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. [Link]

-

Sparkman, O. D., & Stout, F. A. (2011). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemanalytical.com [chemanalytical.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

A Computational Guide to the Molecular Structure of 2,3,4-Trifluorobenzotrifluoride: A Methodological Whitepaper

Abstract: The strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These modifications profoundly influence molecular properties, including metabolic stability, lipophilicity, and electronic characteristics. This guide provides a comprehensive computational methodology for the detailed analysis of 2,3,4-Trifluorobenzotrifluoride, a molecule of significant interest. While specific experimental data for this isomer is not extensively published, this paper establishes a robust, first-principles protocol based on well-established computational techniques applied to analogous fluorinated aromatic compounds. We detail a complete workflow, from initial structure optimization to the analysis of vibrational spectra and frontier molecular orbitals, enabling researchers to generate high-fidelity, predictive data for this and similar molecules.

Introduction: The Significance of Fluorinated Benzotrifluorides

The benzotrifluoride scaffold is a privileged structure in drug discovery and agrochemicals. The trifluoromethyl (-CF3) group is a powerful bioisostere for other chemical moieties, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a compound's pharmacokinetic profile.[1] The addition of fluorine atoms to the benzene ring further modulates the molecule's electronic properties, influencing its reactivity and intermolecular interactions.[2]

This compound presents a unique substitution pattern, the analysis of which can yield fundamental insights into the interplay of inductive and resonance effects of multiple fluorine substituents. Computational chemistry provides an indispensable toolkit for dissecting these properties at the atomic level, offering predictive power that complements and guides experimental efforts.[3] This guide outlines a validated computational approach for characterizing its molecular structure, vibrational properties, and electronic landscape.

Theoretical Foundations: Choosing the Right Computational Lens

The accuracy of a computational analysis hinges on the selection of an appropriate theoretical method and basis set. For organofluorine compounds, two primary quantum mechanical approaches are widely employed: Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[4] It calculates the electronic structure of a molecule by modeling its electron density. The choice of the exchange-correlation functional is critical. For molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for predicting the geometries and vibrational frequencies of substituted benzenes.[5][6]

Hartree-Fock (HF) Theory

HF theory is an ab initio method that solves the Schrödinger equation by approximating the electron-electron interaction as an average field. While computationally less demanding than post-HF methods, it systematically neglects electron correlation, which can lead to overestimation of vibrational frequencies and inaccuracies in energy predictions.[7] However, HF calculations are often a valuable starting point and can be particularly useful in cases where DFT methods may suffer from self-interaction errors.[4][8] Comparing results from both DFT and HF can provide a more complete picture of the molecule's properties.

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine-containing compounds, a flexible basis set that can accurately describe the polarization of electron density is essential. Pople-style basis sets, such as 6-311++G(d,p) , are an excellent choice. This notation indicates:

-

6-311G : A triple-zeta valence basis set, providing high flexibility for valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions.

-

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more accurate modeling of bond angles and anisotropic electron distributions.[6]

Comprehensive Analysis Workflow

The following section details a step-by-step protocol for a thorough computational investigation of this compound. This workflow is designed to be self-validating, with each step building upon the last to ensure a robust and reliable final analysis.

Caption: Computational workflow for the analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Construct Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable initial bond lengths and angles.

-

Perform Geometry Optimization:

-

Execute Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) and HF/6-311++G(d,p)).

-

Causality Check: This step is crucial for two reasons. First, it confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure.[10] Second, it provides the harmonic vibrational frequencies required for spectral analysis.

-

-

Analyze Vibrational Modes:

Results and Discussion: A Predictive Data Framework

The successful execution of the above protocol will yield a rich dataset characterizing the molecule. The following tables provide a template for summarizing these key quantitative results.

Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. The substitution pattern is expected to cause slight distortions in the benzene ring from a perfect hexagon. Key structural parameters should be extracted and tabulated for both DFT and HF methods.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Atom(s) | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C1-C2 | [Calculated Value] | [Calculated Value] | |

| C2-C3 | [Calculated Value] | [Calculated Value] | |

| C-H | [Calculated Value] | [Calculated Value] | |

| C-F | [Calculated Value] | [Calculated Value] | |

| C-CF3 | [Calculated Value] | [Calculated Value] | |

| Bond Angles (˚) | |||

| C1-C2-C3 | [Calculated Value] | [Calculated Value] | |

| F-C-C | [Calculated Value] | [Calculated Value] | |

| Dihedral Angles (˚) |

| | F-C-C-F | [Calculated Value] | [Calculated Value] |

Vibrational Spectroscopy

The calculated frequencies, after applying an appropriate scaling factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity, can be used to simulate the infrared (IR) and Raman spectra.[12] These simulated spectra serve as a powerful predictive tool for identifying the compound experimentally. The analysis of vibrational modes for substituted trifluoromethyl benzenes provides a strong basis for these assignments.[13]

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Mode | Assignment | B3LYP (Scaled) | HF (Scaled) | IR Intensity | Raman Activity |

|---|---|---|---|---|---|

| ν1 | C-H Stretch | [Calc. Value] | [Calc. Value] | [Calc. Value] | [Calc. Value] |

| ν2 | C=C Ring Stretch | [Calc. Value] | [Calc. Value] | [Calc. Value] | [Calc. Value] |

| ν3 | C-F Stretch | [Calc. Value] | [Calc. Value] | [Calc. Value] | [Calc. Value] |

| ν4 | CF3 Symmetric Stretch | [Calc. Value] | [Calc. Value] | [Calc. Value] | [Calc. Value] |

| ν5 | Ring Breathing | [Calc. Value] | [Calc. Value] | [Calc. Value] | [Calc. Value] |

Electronic Properties and Reactivity

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity.

Caption: Relationship between HOMO, LUMO, and the energy gap.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. Additionally, mapping the Molecular Electrostatic Potential (ESP) onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 3: Key Electronic Property Descriptors

| Property | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

|---|---|---|

| HOMO Energy (eV) | [Calculated Value] | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] | [Calculated Value] |

| Dipole Moment (Debye) | [Calculated Value] | [Calculated Value] |

Conclusion

This guide provides a rigorous and scientifically grounded computational methodology for the comprehensive analysis of this compound. By leveraging the predictive power of Density Functional Theory and Hartree-Fock theory with an appropriate basis set, researchers can obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The described workflow, from initial optimization to the generation of simulated spectra and reactivity descriptors, constitutes a complete and self-validating protocol. The application of this methodology will undoubtedly accelerate the rational design of novel pharmaceuticals and advanced materials based on the fluorinated benzotrifluoride scaffold.

References

- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 729-741.

-

Prasad, M. V. R., & Veeraiah, V. (2011). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. PubMed, 10.1016/j.saa.2011.06.027. Retrieved from [Link]

-

Pernal, K., & Pastorczak, E. (2022). Cluster Amplitudes and Their Interplay with Self-Consistency in Density Functional Methods. arXiv. Retrieved from [Link]

-

Nagarajan, E., et al. (2023). Experimental and computational study on the spectroscopic approach, chemical reactivity, hyperpolarizabilities and in-silico ligand-protein docking of 5-Chloro-2,4,6-trifluoropyrimidine. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]

-

Pasinszki, T., et al. (2009). A matrix isolation and computational study of the [C, N, F, S] isomers. Physical Chemistry Chemical Physics, 11(41), 9458-9467. Retrieved from [Link]

-

Mary, Y. S., & Balachandran, V. (2018). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2024). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. ResearchGate. Retrieved from [Link]

-

Ghosh, D. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Journal of the Iranian Chemical Society, 20, 3137–3150. Retrieved from [Link]

- Arjunan, V., et al. (2010). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 219-227.

-

Al-amri, A. M., et al. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. Yanbu Journal of Engineering and Science, 19(1), 76-85. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ma, Y., et al. (2022). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 27(21), 7241. Retrieved from [Link]

-

Ceder, G., & Marzari, N. (2005). HARTREE-FOCK AND DFT. MIT OpenCourseWare. Retrieved from [Link]

-

Wasserman, A., et al. (2022). Density-Corrected DFT. arXiv. Retrieved from [Link]

- Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

-

Arjunan, V., et al. (2008). Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1334-1341. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]

- 4. dft.uci.edu [dft.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A matrix isolation and computational study of the [C, N, F, S] isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yjes.researchcommons.org [yjes.researchcommons.org]

- 13. ias.ac.in [ias.ac.in]

The Unseen Architects: A Technical Guide to the Electronic Properties of Polyfluorinated Benzotrifluorides

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Strategic Fluorination

In the landscape of modern chemistry, particularly in the realms of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a transformative tool. Among the vast array of fluorinated motifs, polyfluorinated benzotrifluorides stand out for their unique and potent ability to modulate molecular properties. The benzotrifluoride (BTF) core, a benzene ring substituted with a trifluoromethyl group, is itself a fascinating entity. The trifluoromethyl group is a powerful electron-withdrawing group, significantly influencing the electronic landscape of the aromatic ring. When additional fluorine atoms are introduced onto this ring, a nuanced and powerful interplay of inductive and resonance effects unfolds, offering a sophisticated toolkit for fine-tuning molecular behavior.

This guide provides a deep dive into the core electronic properties of polyfluorinated benzotrifluorides. We will move beyond a mere cataloging of facts to explore the causal relationships between structure and electronic character. For the researchers, medicinal chemists, and materials scientists who constitute our audience, understanding these fundamentals is not an academic exercise; it is the bedrock upon which innovative drugs with enhanced efficacy and metabolic stability are built, and advanced materials with tailored dielectric properties are designed. We will dissect the key electronic parameters—Hammett constants and dipole moments—and provide both the theoretical framework and the practical experimental protocols for their determination. By the end of this guide, the reader will have a comprehensive understanding of how the number and position of fluorine substituents on the benzotrifluoride scaffold act as unseen architects, shaping the electronic properties that dictate molecular function.

The Electronic Influence of the Trifluoromethyl Group and Fluorine Substituents

The profound impact of polyfluorination on the benzotrifluoride core stems from the intrinsic properties of the fluorine atom and the trifluoromethyl group. Fluorine is the most electronegative element, and this property dictates its powerful inductive electron-withdrawing effect (-I). The trifluoromethyl group (CF3) is an even stronger electron-withdrawing group due to the cumulative inductive effects of the three fluorine atoms. This strong -I effect polarizes the C-F bonds, creating a significant partial positive charge on the carbon atom and influencing the entire molecule.

When fluorine atoms are substituted onto the aromatic ring of benzotrifluoride, they exert both an inductive (-I) and a resonance (+R or +M) effect. The resonance effect involves the donation of a lone pair of electrons from the fluorine into the aromatic π-system. While the -I effect deactivates the ring towards electrophilic substitution, the +R effect is directing (ortho- and para-directing). The interplay between these opposing effects is a key determinant of the final electronic properties of the molecule. The position of the fluorine substituents relative to the trifluoromethyl group and to each other creates a rich tapestry of electronic diversity within the family of polyfluorinated benzotrifluorides.

Quantifying Electronic Effects: The Hammett Equation

To move from a qualitative understanding to a quantitative prediction of how substituents influence reaction rates and equilibria, we turn to the Hammett equation. This cornerstone of physical organic chemistry provides a linear free-energy relationship that has proven invaluable in medicinal chemistry and materials science.

The Hammett equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

-

K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.

-

K₀ or k₀ is the corresponding constant for the unsubstituted (hydrogen) aromatic ring.

-

σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent in a specific position (meta or para). It is a measure of the substituent's ability to donate or withdraw electron density.

-

ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to the electronic effects of the substituents.

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group has a significantly positive Hammett constant, highlighting its strong electron-withdrawing nature.

solubility of 2,3,4-Trifluorobenzotrifluoride in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,4-Trifluorobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. As a highly fluorinated aromatic compound, its utility in pharmaceutical and agrochemical research is significant, making a thorough grasp of its solubility characteristics essential for reaction optimization, formulation development, and process chemistry.[1][2] This document moves beyond a simple data repository, offering a logical, first-principles approach to solubility, grounded in the physicochemical properties imparted by its unique fluorination pattern. We present a detailed, field-proven experimental protocol for accurate solubility determination and provide the rationale behind key procedural steps, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Fluorinated Benzotrifluorides

Fluorinated organic compounds are cornerstones of modern drug development and materials science. The strategic incorporation of fluorine atoms into a molecule can profoundly modulate its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[2][3][4] this compound belongs to a class of compounds, polyfluorinated benzotrifluorides, that serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1]

The solubility of such an intermediate is a paramount physical property that dictates its handling, reaction kinetics, purification, and formulation. A solvent system that ensures complete dissolution is critical for achieving homogenous reaction conditions, maximizing yield, and preventing precipitation. Conversely, in crystallization processes, understanding the boundaries of solubility in anti-solvents is key to controlling particle size and purity. This guide provides the foundational knowledge and practical methodologies for researchers to master the solubility challenges associated with this specific fluorinated intermediate.

Physicochemical Profile and Its Impact on Solubility

To understand the solubility of this compound, one must first analyze its molecular structure. The molecule consists of a benzene ring substituted with three fluorine atoms and a trifluoromethyl (-CF3) group.

| Property | Value / Description | Rationale & Impact on Solubility |

| Molecular Formula | C₇H₂F₆ | High fluorine content dominates the molecule's character. |

| Molecular Weight | 200.08 g/mol [1] | A moderate molecular weight for a synthetic intermediate. |

| Key Structural Features | - Aromatic Benzene Ring- Trifluoromethyl (-CF₃) Group- Three Ring-Bound Fluorine Atoms | The electron-withdrawing nature of the fluorine and -CF₃ groups deactivates the aromatic ring.[1] The C-F bonds are highly polarized, yet the overall molecule has a significant nonpolar character due to the symmetrical distribution of electron density and the lipophilic nature of fluorine.[4][5] |

| Predicted Polarity | Primarily Nonpolar / Low Polarity | The strong C-F bonds increase lipophilicity.[3] This suggests a preference for solubility in nonpolar or moderately polar aprotic organic solvents over highly polar, protic solvents like water. The principle of "like dissolves like" is the guiding axiom here.[6] |

The combination of the trifluoromethyl group and the additional fluorine atoms creates a highly lipophilic and electron-poor aromatic system. This structure leads to the following solubility predictions:

-

High Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene), moderately polar aprotic solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate), and halogenated solvents (e.g., Dichloromethane, Chloroform).

-

Moderate to Low Solubility Expected in: Polar aprotic solvents with high polarity (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).

-

Very Low Solubility Expected in: Polar protic solvents (e.g., Methanol, Ethanol) and especially in water.

The logical relationship between the molecular structure and expected solubility is visualized below.

Caption: Logic diagram correlating molecular features to predicted solubility.

Predictive Models for Solubility Estimation

Before undertaking experimental work, computational models can provide valuable, albeit approximate, solubility predictions. These methods are particularly useful for high-throughput screening of potential solvents.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors with experimental solubility data.[7][8] While powerful, their accuracy depends on the quality and relevance of the training dataset. For novel or under-studied compounds like this compound, a model trained on a diverse set of fluorinated compounds would be most appropriate.[9][10]

-

Thermodynamic Models (e.g., COSMO-RS): Conductor-like Screening Model for Real Solvents (COSMO-RS) and similar approaches use quantum chemistry to calculate the chemical potential of a solute in a solvent, from which solubility can be derived.[9][11] These mechanism-based models can be more robust for compounds not well-represented in experimental datasets.

Expert Insight: While predictive models are excellent for initial solvent screening, they are not a substitute for experimental verification. The subtle interplay of intermolecular forces in solution can lead to deviations from predicted values. Therefore, experimentally determined data is the gold standard for process development and regulatory submissions.[5]

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining thermodynamic solubility is the isothermal "shake-flask" method.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium saturation point is achieved and accurately measured.

Required Materials & Equipment

-

This compound (solute)

-

High-purity organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of the Standard Curve:

-